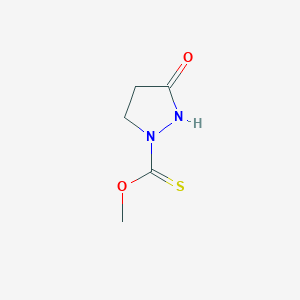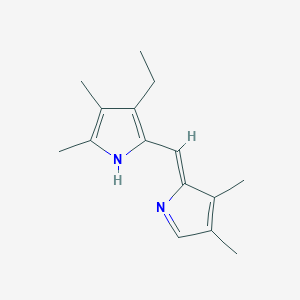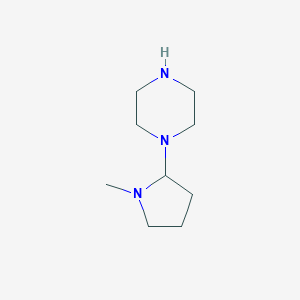
1-(1-Methylpyrrolidin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpyrrolidin-2-yl)piperazine is a heterocyclic organic compound that features both a pyrrolidine and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpyrrolidin-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired compound with high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methylpyrrolidin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpyrrolidin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 1-(1-Methylpyrrolidin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various biological processes, including signal transduction and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in drug discovery.
Piperazine: A six-membered ring containing two nitrogen atoms, widely used in pharmaceuticals.
Uniqueness: 1-(1-Methylpyrrolidin-2-yl)piperazine is unique due to its combination of both pyrrolidine and piperazine rings, which provides distinct structural and functional properties
Eigenschaften
Molekularformel |
C9H19N3 |
|---|---|
Molekulargewicht |
169.27 g/mol |
IUPAC-Name |
1-(1-methylpyrrolidin-2-yl)piperazine |
InChI |
InChI=1S/C9H19N3/c1-11-6-2-3-9(11)12-7-4-10-5-8-12/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
GQTLMKYGFWRRPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)

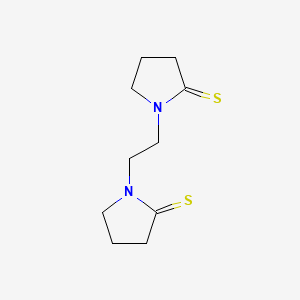
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
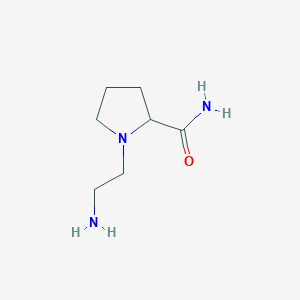

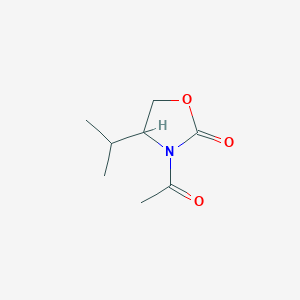
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
